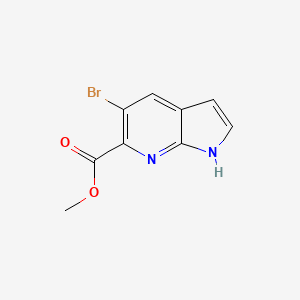

Methyl 5-bromo-7-azaindole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMFEXBMSDHVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and handling protocols, grounding all information in established scientific principles and field-proven insights.

This compound is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in pharmaceutical research. The 7-azaindole core is a well-recognized bioisostere of the naturally occurring indole ring, a substitution that can modulate key drug properties such as solubility, pKa, and metabolic stability.[1][2] The strategic placement of a bromine atom at the C5 position and a methyl carboxylate group at the C6 position provides two orthogonal handles for further chemical modification, making this compound a versatile intermediate.

The parent scaffold, 5-bromo-7-azaindole, is a crucial component in the synthesis of targeted anticancer drugs, most notably Vemurafenib, a potent B-Raf kinase inhibitor.[3][4] This lineage underscores the compound's value in constructing complex molecules aimed at critical biological targets like protein kinases.[2] This guide will elucidate the characteristics that make this compound a valuable tool for drug discovery programs.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The fundamental identifiers and properties of this compound are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 1408074-64-5 | |

| Synonyms | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | [1] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | [1] |

| Physical State | Likely a crystalline solid at room temperature. | [1] |

| Appearance | Typically a white to off-white powder. | [1] |

| Purity | Commercially available at ≥97% purity. | |

| Solubility | Expected to be soluble in organic solvents like DMSO, chloroform, and methanol. | [1] |

| Stability | Stable under standard laboratory and storage conditions. | [1] |

| Storage | Store sealed in a dry environment at room temperature. |

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The expected spectroscopic characteristics for this compound are detailed below. These data serve as a reference for quality control.

| Spectroscopic Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl ester protons (-OCH₃), the pyrrole N-H proton, and distinct aromatic protons on the bicyclic ring system. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (C=O), the methyl carbon (-OCH₃), and the carbons comprising the aromatic and heterocyclic rings. |

| Mass Spectrometry (MS) | A molecular ion peak exhibiting the characteristic isotopic pattern for bromine (¹/₂ M⁺ and ¹/₂ M+2 peaks of nearly equal intensity) at m/z 255 and 257. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (pyrrole), C=O stretching (ester), and aromatic C-H and C=C/C=N bond vibrations. |

Synthetic Strategy: A Plausible Pathway

While numerous methods exist for the synthesis of the 5-bromo-7-azaindole core, a logical pathway to the title compound involves a multi-step sequence starting from a functionalized pyridine precursor. The causality behind this approach is the ability to install the required substituents before the final, often sensitive, pyrrole ring formation.

A representative synthetic workflow is outlined below. The choice of reagents and conditions is guided by established transformations in heterocyclic chemistry.[5][6][7]

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. Based on data for the parent compound and general chemical safety principles, the following guidelines must be followed. [8][9][10]

-

Hazard Identification: The compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction. [8]The GHS pictogram is GHS07 (Exclamation Mark). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [8][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9][10]Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [8][10]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. [9]* First Aid Measures:

-

If Swallowed: Call a poison center or doctor immediately. Rinse mouth. [8] * On Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [8][10] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8] * If Inhaled: Remove the person to fresh air and keep comfortable for breathing. [8]

-

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis. Its azaindole core offers advantageous biological properties, while the bromo and methyl ester substituents provide versatile handles for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel therapeutics.

References

- CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

Synthetic process of 5-bromo-7-azaindole . Eureka | Patsnap. [Link]

- CN105461718A - Synthesis process of 5-bromo-7-azaindole.

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES . Patent 1633750 - EPO. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]

- CN104387384A - Synthetic process of 5-bromo-7-azaindole.

Sources

- 1. This compound (1408074-64-5) for sale [vulcanchem.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]

- 3. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 5. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 6. CN105461718A - Synthesis process of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

"Methyl 5-bromo-7-azaindole-6-carboxylate" molecular weight

An In-Depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate: Properties and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We delve into its core physicochemical properties, with a primary focus on its molecular weight and the critical role this parameter plays in pharmaceutical development. This document elucidates the calculation and experimental verification of the compound's molecular weight, outlines its relevance to drug-like properties, and provides practical experimental protocols for its use in a research setting. As a member of the 7-azaindole family, this molecule serves as a versatile scaffold for the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1][2]

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole ring system, a bioisosteric analog of indole, is recognized as a "privileged structure" in drug discovery.[2] This framework, which consists of a fused pyridine and pyrrole ring, is a cornerstone in the design of numerous biologically active agents.[1] Its ability to mimic the indole structure while offering modulated electronic properties, improved solubility, and additional hydrogen bonding capabilities makes it a highly valuable scaffold.

Derivatives of 7-azaindole have been successfully developed as potent inhibitors for a wide range of protein kinases, which are critical targets in oncology.[2][3][4] The strategic functionalization of the 7-azaindole core, such as the introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 6-position, provides synthetic handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5]

Physicochemical Properties of this compound

The precise characterization of a compound's physical and chemical properties is fundamental to its application in research. The molecular weight is a cornerstone of this characterization, directly influencing stoichiometry in chemical reactions and the preparation of solutions for biological assays.

Calculation of Molecular Weight

The molecular weight is determined from the molecular formula, C₉H₇BrN₂O₂, using the atomic weights of each element:

-

Carbon (C): 9 x 12.011 = 108.099

-

Hydrogen (H): 7 x 1.008 = 7.056

-

Bromine (Br): 1 x 79.904 = 79.904

-

Nitrogen (N): 2 x 14.007 = 28.014

-

Oxygen (O): 2 x 15.999 = 31.998

-

Total Molecular Weight = 255.071 g/mol

This calculated value is consistent with the molecular weight of its isomers, such as Methyl 5-bromo-7-azaindole-2-carboxylate (255.08 g/mol ) and Methyl 5-bromo-7-azaindole-3-carboxylate.[6][7]

Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | Calculated |

| Molecular Weight | 255.07 g/mol | Calculated |

| Parent Scaffold | 5-Bromo-7-azaindole | [8] |

| Parent MW | 197.03 g/mol | [9] |

| Appearance (Parent) | Off-white to yellow solid | [10][9] |

The Role of Molecular Weight in Drug Design and Development

Molecular weight (MW) is not merely a physical constant; it is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. It profoundly influences a compound's potential to become a viable drug candidate.

-

Solubility and Permeability: Generally, as molecular weight increases, aqueous solubility tends to decrease while membrane permeability can be affected. Balancing these properties is essential for oral bioavailability.

-

Lipinski's Rule of Five: This well-established guideline for drug-likeness posits that poor absorption or permeation is more likely when, among other factors, the molecular weight is over 500. At ~255 g/mol , this compound is well within the ideal range, providing ample room for further modification.

-

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). Compounds with lower molecular weight that exhibit high potency are considered more efficient and are often more promising starting points for drug development.

Experimental Workflow: Preparing a Standard Stock Solution

Accurate concentration is paramount for reproducible results in biological screening and SAR studies. The compound's precise molecular weight is essential for this calculation.

Protocol Steps:

-

Pre-Weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, empty microcentrifuge tube or vial on the balance and tare it to zero.

-

Weighing the Compound: Carefully add this compound to the vial until the desired mass is reached (e.g., 2.55 mg). Record the exact weight from the balance.

-

Solvent Calculation: Calculate the volume of solvent (e.g., DMSO) needed to achieve the desired stock concentration (e.g., 10 mM).

-

Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Example: Volume (L) = 0.00255 g / (0.010 mol/L * 255.07 g/mol ) = 0.001 L = 1000 µL.

-

-

Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial or use a sonicator to ensure all solid material is completely dissolved. Visually inspect the solution against a light source to confirm there is no precipitate.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.

Synthesis and Structural Verification

The synthesis of functionalized 7-azaindoles often involves multi-step sequences starting from substituted pyridines.[11][12][13] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are common methods for elaborating the azaindole core.[14][15]

Post-synthesis, the molecular weight and structure must be empirically verified:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition and thus the molecular formula and weight.

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the constitutional isomer. The chemical shifts and coupling constants of the protons on the aromatic rings will definitively establish the positions of the bromo and methyl carboxylate substituents, distinguishing the 6-carboxylate from the 2- or 3-carboxylate isomers.

References

- Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvWoJKJB6M5_nZPdUAIrP0OmKheyR46wO81kqYDzh19BdyWUet5yJo0al_U8tcQCAnMdsnlAogusdZgRs3kH2snsN_H_C74T9R9vpbalEEvM4AXOH-zzLnCVhQwvRPO5bBHXM=]

- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtrRjyQOWuxxZfMpUxexwdyUXUOiJTmK_n0Sp1AbyDfkqNCpCiiGyJNwir96zj8EnohTXYnBkq4GNBkS1MFP6VaCpZDLsLORKJnqiNaFjif8pqhT82LSlErhab92pwdgyi7SE8-xddQYK3hNyaYFDMlW5W]

- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLiHSGeRWgqq1aWE85Kuf1o-3X00K4-1JuuYaEq8vdqWTOgbf6iSjG0Bt_-0NlqrZrPGOp_Q4gHnowuBTfJRHtp2WaopTnljH3FaMITyjASUlZlL0hiTKD_I9opunI6fl_WpA=]

- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0xGukMq_uWET8IHIT1Vm0QxihfGPWq2fZ-aLHw-7AjtrV1e0CoVm4cfpS8ax_GYrhEEQ3inYi5hFxyKJI8wYf4J2XaazNp411xBS1lg0jljbB_DR4Z9s2ykx4jYDOuMZ7p2-kw7mS6ruyAA==]

- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpC_2T5pTGhkBSXw1G9CwKr8DC_eqUPqWxcB7dhqWZIJAjM4ncjN2MCt0AqqfgGiJvWkw2ZRzctjDMsSjrIzgC9m2iodp82DvLe2mGIalm4EirbhH8wlk-HsvPkN5vEsy9a-qv]

- Methyl 5-bromo-7-azaindole-3-carboxylate | 872619-43-7. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3nqFKQM41aDhjLJKZ-Jwt50AvCxPuJonM6zPz1MFLgkJ2v0mNUmdDKZA4lUQPAJCoZNdao0qF2IXMxSh6-EsrzN0Gau6hfMIBFCSfO3Jn_LygaKH0gzY0YovGBMBM6GIKGbWDZTHImF0qnNNaiUcQeeQVWKrzbdl6XbT0kHrCgg==]

- 5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1GiDwkSDRBfNxd0Wyfpd2fBw1gNVZMZ15IWD1v19OoQyJisN0TM8tmEEnxPtiE5rkPkUHsRt_CXwrpRN_1VqxZ2pL8WTGy90BMqCbbxp0J45KOmSNp2ACE9kWF8sE7Dqrxx4m8y8yaaFdADz2hfednhBNIVGeOw8hItcDC6msIhz9aY2G413Wje9ZIyoUQNM3DKF_ML2T45gW5g==]

- 5-Bromo-7-azaindole 97 | 183208-35-7. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFokM5W2qxuLGf7vrwWSMi6mTjIAv9V8q8LG6fk05DCnK0PBxxgBqOWDGdZoPpqlyPdBAnJp3Y_-KqOQJZ6GY8G5sac-0W4VcgD9qLuTmjG8LVtweG_Rcku9OyjpCCJvknl8IBvpECT6ipDLNLTBWLVKLh5]

- Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE19O-rT-uFmnZ8IZlhw6JEagEkg0dRhKrd7tNsDFMNsT2czZHq6tTlrkDEKVSlwudR7aqMXkn3r4U65eLH6Zbd8BgMQgPBbUiaf9O-BdjRkWH1BXvUQJeUJhVcv73-]

- Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjUtyJKBKuVc-Yp7H2VvF8fynd2V7vvwC1UUeTgx5xEMK-V8-1E6kLlbsFHwLBxC6e9yI3KmkD2csfXqx6mpoIhAgLzmVbvGE5h-ybrTQNThljc3u6q8QgtIUtxBtufWNuPSETl1M-0A==]

- Azaindole synthesis. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR_9UMl-obt7fJpqWTR6Q9tRmxWmG4mZnQJXJALOgMq8YdNi2BFP_rJeVgVzm3MbitHAJ6rwQ078gecGV6YzbHx2SJ8TUGX0eb_hlxEU_RSzRYbAY7tyClC7fPjIhR3h-TXUwehVzdH3AXBFYV13mqqbx2EAfGJPctKkLHZeGv0qPgXzRdmVOiSb730pZQ]

- 5-Bromo-7-azaindole synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb-wAX0F8HlQp4fXI3r4J0pND7MkO8FQaWQ3F6eL-QTrM6hjuz7jrS598qj99hanbC4ELBzHtg8zwowIS4qrWbviMZr46Of6_c1iyE5bU9IiJQ7NrgL80QGDFZg_N86HKduvk8WqAZjmvvzLTWYx4QBRxNRFhjqi8=]

- Methyl 5-bromo-7-azaindole-2-carboxylate. Sunway Pharm Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy5WPkPLq4QOhE5jtbKexrPkwBzefPTerQLl1jOUw-90MR2Rezb0sEblFLyhrPQ0QS7UMV-BX2YJRUogbmSdKEh073M0OJJ-NLnLLofHtjpdDQYy-ibomK2MDchqsIDrRGOPV0]

- Preparation method for 5-bromo-7-azaindole. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH500FIdTXXk2S3_sx3my7PMCK4Jc-5HI_mnaZo4UZEIFUqsinjTVpOF3bXJ4VUrqkrzO1cjVcFh23nioPu3zu_PPYoMyd9wkRpJpNkssV7fzQ_Y8FzBw8OTr7P6T4AnsVsOD8ocYUTGQqYCQ==]

- 5-Bromo-7-azaindole. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv76USo0L6hFgVtB_6-_otDECHZBx9TmzvMmGFNo1yZmM0BnSsPgMqpwUrT-hxkMJQB58USfLwVsctw64H4swrxQwbwJP_xwwl1VZDwZFfbEjjGBoAOKVwulxqSJYAenToEw==]

- 5-Bromo-7-azaindole Chemical Properties,Uses,Production. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-zekyoUSrzd8-0oCsiZy9k4C8Y9WAHxkqI0B99ROq0nX79QECp3IZ-oqTNj1-KZ_wNgMRFyg1AJ6I1BzSHdgY1_yv8o0yWL5gqY1NsJZ9_kTnloL2DbvbE2WHvH05OPopA3j7eEezWBbLG7wpjo3mbEgWbnr7n9DdYCiqjTb5]

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyhvkkTbYQTLCn3IGQDUV1HC5lVGYil0rT_RziuN_WYwzh92RQUVg2FbDiMYzBybHU62LZXSuCMmfSjX7EjOhZtpxiwCSlJbPu9__anPKYhAv3XK8I123_MzvJ1GPb6BzzS2ONU3bjI2cRekzl_Yo4_3LfCUo00q7OygSh6JQBuSdpzuruQsPOpTuJmQbdVRBzkYtEBMB45v1jigNJ2gvLGeBWDkS-4B0DfKG1]

Sources

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 5-bromo-7-azaindole-3-carboxylate | 872619-43-7 [chemicalbook.com]

- 7. Methyl 5-bromo-7-azaindole-2-carboxylate - CAS:1234616-83-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. 5-溴-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 12. Azaindole synthesis [organic-chemistry.org]

- 13. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of Variolins, Meridianins, and Meriolins | Encyclopedia MDPI [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Methyl 5-bromo-7-azaindole-6-carboxylate for Drug Discovery Professionals

Introduction: The Critical Role of Solubility in Developing 7-Azaindole-Based Therapeutics

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its unique hydrogen bonding capabilities allow it to mimic the adenine hinge-binding motif of ATP, making it a powerful framework for designing potent enzyme inhibitors.[1] Methyl 5-bromo-7-azaindole-6-carboxylate (CAS: 1408074-64-5) is a key synthetic intermediate and potential drug candidate within this class, valued for its versatile handles for further chemical modification.[2][3]

However, the therapeutic promise of any compound, regardless of its potency, is fundamentally governed by its physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles in drug development.[4] Poor solubility can severely limit oral bioavailability, lead to unreliable results in biological assays, and create formidable challenges for formulation.[5][6][7] For kinase inhibitors, which are often lipophilic molecules, solubility is a persistent challenge that must be addressed early to avoid costly late-stage failures.[8][9][10]

This guide provides a comprehensive technical overview of the solubility of this compound. Due to a scarcity of publicly available quantitative data for this specific molecule, this document focuses on providing researchers with a robust framework for its characterization. We will discuss the known properties of its parent scaffold, provide detailed, field-proven protocols for experimental solubility determination, and explain the rationale behind these critical assays.

Compound Profile: this compound

A thorough understanding of a compound's structure is the first step in predicting its behavior.

| Property | Value / Description | Source |

| CAS Number | 1408074-64-5 | |

| Molecular Formula | C₉H₇BrN₂O₂ | [3] |

| Molecular Weight | 255.07 g/mol | [3] |

| Structure | A 7-azaindole core with a bromine at position 5 and a methyl carboxylate at position 6. | [3] |

| InChI Key | AUMFEXBMSDHVRO-UHFFFAOYSA-N | |

| Physical State | Likely a crystalline solid at room temperature. | [3] |

| Predicted Solubility | Expected to be soluble in organic solvents like DMSO, chloroform, and methanol. Aqueous solubility is predicted to be low. | [3] |

The presence of the polar methyl carboxylate group and the lipophilic bromine atom creates a molecule with a complex solubility profile that must be determined experimentally.

Solubility Insights from the 5-Bromo-7-Azaindole Scaffold

While direct data for the title compound is limited, significant research exists for its parent, 5-bromo-7-azaindole. This information provides a valuable, albeit qualitative, starting point.

A systematic study on 5-bromo-7-azaindole revealed that its solubility is highly dependent on the solvent and temperature.[11][12] The general trend shows that solubility increases with rising temperature. In a range of organic solvents, the solubility was highest in methyl acetate and lowest in hexane.[11] Another source confirms good solubility in common organic solvents like acetone and ethanol, with limited solubility in water.[13]

Why this isn't the full picture: The addition of the methyl carboxylate group at position 6 on our target molecule, this compound, fundamentally alters its physicochemical properties. This substituent can influence crystal lattice energy, introduce a new site for hydrogen bonding, and change the overall polarity, meaning the solubility data of the parent compound cannot be directly extrapolated. Therefore, experimental determination is not just recommended; it is essential.

Experimental Determination of Solubility: A Methodological Guide

The choice of solubility assay is dictated by the stage of drug discovery. Early-stage screening prioritizes throughput to quickly identify problematic compounds, while later-stage development requires highly accurate, equilibrium data for formulation.[6][14] We present two gold-standard protocols.

Kinetic Solubility Assay for High-Throughput Screening

The kinetic solubility assay is the workhorse of early drug discovery. It measures the concentration of a compound in solution after a short incubation period when added to an aqueous buffer from a concentrated DMSO stock.[14] This method does not represent true thermodynamic equilibrium but is an excellent, rapid predictor of potential solubility issues in biological assays.[15][16]

This protocol uses light scattering (nephelometry) to detect the formation of precipitate as a compound comes out of solution.[17][18]

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Rationale: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point for the assay.[19]

-

-

Plate Setup: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the top wells of a 96-well microplate.

-

Buffer Addition & Mixing: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to these wells to achieve a starting concentration of 200 µM with 2% DMSO. Mix thoroughly by agitation.

-

Rationale: A final DMSO concentration of ≤2% is crucial to minimize its co-solvent effects on the measurement of aqueous solubility. The pH of 7.4 mimics physiological conditions.[15]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.

-

Rationale: This incubation period allows for the precipitation of the compound to approach a steady state, although it is not a true equilibrium.[17]

-

-

Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is recorded as the kinetic solubility.

-

Rationale: Undissolved particles scatter light. This method provides a rapid, instrument-based determination of the point of precipitation.[18]

-

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining the true equilibrium solubility of a compound.[20] It measures the concentration of a saturated solution that has been allowed to equilibrate with an excess of solid compound over an extended period.[5] This data is critical for guiding formulation and predicting in-vivo absorption.[21][22]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.

-

Rationale: Starting with excess solid is the defining principle of this method, ensuring that the resulting solution is fully saturated at equilibrium.[22]

-

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours.

-

Separation of Undissolved Solid: After equilibration, remove the undissolved solid. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension through a low-binding 0.45 µm filter.

-

Rationale: Complete removal of all particulate matter is essential to ensure that only the dissolved compound is being quantified.[22]

-

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it into a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Interpreting the Data: A Decision-Making Framework

The solubility data you generate is not just a number; it's a guide for your research and development strategy.

| Solubility Result (pH 7.4) | Implication | Recommended Action |

| > 100 µg/mL | High Solubility: Unlikely to be a limiting factor for in-vitro assays or oral absorption. | Proceed with standard formulation approaches. |

| 10 - 100 µg/mL | Moderate Solubility: May be acceptable, but could present challenges depending on the required dose. | Consider lead optimization to improve properties. Evaluate potential for food effects. |

| < 10 µg/mL | Low Solubility: High risk. Likely to cause issues with bioassay reliability and will require enabling formulations for in-vivo studies. | Prioritize chemical modification to improve solubility. Initiate advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).[10][23] |

Diagram 2: Solubility-Based Decision Pathway

Caption: Decision-making framework based on solubility results.

Conclusion

While a valuable synthetic building block, this compound lacks sufficient public solubility data for confident advancement in a drug discovery pipeline. The physicochemical changes imparted by its unique substitution pattern relative to the parent 5-bromo-7-azaindole scaffold necessitate rigorous experimental characterization. By employing the standardized kinetic and thermodynamic solubility protocols detailed in this guide, researchers can generate the high-quality, reliable data required to make informed decisions. Early and accurate assessment of solubility will ultimately de-risk subsequent development, enabling project teams to focus resources on candidates with the highest probability of becoming successful therapeutics.

References

- Vertex AI Search. Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry. Accessed January 5, 2026.

- Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. Accessed January 5, 2026.

- National Institutes of Health. Characterization of Drug-like Chemical Space for Cytotoxic Marine Metabolites Using Multivariate Methods - PMC. Accessed January 5, 2026.

- AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 5, 2026.

- protocols.io. In-vitro Thermodynamic Solubility. Accessed January 5, 2026.

- Domainex. Thermodynamic Solubility Assay. Accessed January 5, 2026.

- Pharma.Tips.

- ChemicalBook. 5-Bromo-7-azaindole | 183208-35-7. Accessed January 5, 2026.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed January 5, 2026.

- BioDuro. ADME Solubility Assay. Accessed January 5, 2026.

- Evotec. Thermodynamic Solubility Assay. Accessed January 5, 2026.

- MedchemExpress.com.

- x-mol.com. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Accessed January 5, 2026.

- Benchchem. 4-Azaindole Analogs Demonstrate Enhanced Aqueous Solubility and Permeability for p21-Activated Kinase-1 (PAK1) Inhibitors. Accessed January 5, 2026.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 5, 2026.

- NCBI Bookshelf. Prediction of Drug-Like Properties. Accessed January 5, 2026.

- PubMed. In vitro solubility assays in drug discovery. Accessed January 5, 2026.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Accessed January 5, 2026.

- Nanjing Tech University. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Accessed January 5, 2026.

- ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. Accessed January 5, 2026.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. Accessed January 5, 2026.

- MDPI. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Accessed January 5, 2026.

- Oxford Academic.

- Ardena. Optimising Solubility: Selecting the Right Technology for Early Drug Development. Accessed January 5, 2026.

- National Institutes of Health. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. Accessed January 5, 2026.

- BMG LABTECH.

- ACS Publications. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.

- Biomedical and Pharmacology Journal. The Importance of Solubility for New Drug Molecules. Accessed January 5, 2026.

- ResearchGate. Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF. Accessed January 5, 2026.

- ACS Publications. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics. Accessed January 5, 2026.

- ScienceDirect.

- Vulcanchem. This compound - 1408074-64-5. Accessed January 5, 2026.

- Semantic Scholar. Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Accessed January 5, 2026.

- National Institutes of Health. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Accessed January 5, 2026.

- Sigma-Aldrich. This compound | 1408074-64-5. Accessed January 5, 2026.

- European Patent Office.

- BLD Pharm.

- Acros Pharmatech.

- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole. Accessed January 5, 2026.

- National Institutes of Health. Azaindole Therapeutic Agents - PMC. Accessed January 5, 2026.

- Advanced ChemBlocks. 7-Azaindole - Products. Accessed January 5, 2026.

- ChemicalBook. Methyl 5-bromo-7-azaindole-3-carboxylate CAS#: 872619-43-7. Accessed January 5, 2026.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]

- 3. This compound (1408074-64-5) for sale [vulcanchem.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. evotec.com [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]

- 12. Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K) | Semantic Scholar [semanticscholar.org]

- 13. nbinno.com [nbinno.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. enamine.net [enamine.net]

- 19. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ardena.com [ardena.com]

An In-Depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate as a Versatile Starting Material in Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, serving as a cornerstone for a multitude of therapeutic agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties that can be exploited to fine-tune a molecule's biological activity and pharmacokinetic profile.[2] Among the various functionalized 7-azaindole building blocks, Methyl 5-bromo-7-azaindole-6-carboxylate has garnered significant attention as a highly versatile and strategically important starting material.

This technical guide provides an in-depth exploration of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, key chemical transformations, and its pivotal role in the construction of complex molecular architectures, most notably in the synthesis of targeted cancer therapeutics like Vemurafenib.

Core Characteristics of this compound

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its key functional groups: the bromo substituent at the 5-position, the methyl ester at the 6-position, and the pyrrolic nitrogen of the azaindole core. This trifecta of reactive sites allows for a sequential and controlled introduction of molecular diversity.

| Property | Value/Description |

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| Physical State | Likely a crystalline solid at room temperature.[3] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, chloroform, and methanol.[3] |

| Key Reactive Sites | 1. C5-Bromine: Amenable to palladium-catalyzed cross-coupling reactions. 2. C6-Methyl Ester: Can be hydrolyzed, reduced, or converted to an amide. 3. N7-Pyrrole: Can undergo N-alkylation or N-arylation. |

Spectroscopic Fingerprints

Confirmation of the structure and purity of this compound is crucial. The following are expected spectroscopic characteristics:

-

¹H NMR: Distinct signals corresponding to the methyl ester protons, the pyrrole NH proton, and the aromatic protons on the pyridine and pyrrole rings.[3]

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the heterocyclic core.[3]

-

Mass Spectrometry: A characteristic molecular ion peak exhibiting the isotopic pattern of bromine (m/z 255/257).[3]

-

IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations.[3]

Synthesis of the Core Scaffold

The synthesis of 5-bromo-7-azaindole derivatives, the foundational structure of the title compound, can be approached through several routes. One common strategy involves the bromination of a pre-existing 7-azaindole or 7-azaindoline core.

A patented process highlights a method starting from 7-azaindole, which is first reduced to 7-azaindoline. The subsequent bromination is then followed by oxidation to re-aromatize the pyrroline ring, yielding 5-bromo-7-azaindole.[4]

Another approach begins with 2-amino-3-methyl-5-bromopyridine. This starting material undergoes oxidation to form 2-nitro-3-methyl-5-bromopyridine. A subsequent reaction with pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a key intermediate, which is then reduced and cyclized to afford 5-bromo-7-azaindole.[5][6] The introduction of the methyl carboxylate at the 6-position would be a subsequent functionalization step.

Caption: Overview of synthetic approaches to the 5-bromo-7-azaindole core.

Key Transformations and Applications in Synthesis

The strategic placement of the bromine atom and the methyl ester group on the 7-azaindole core makes this compound a powerful linchpin for building molecular complexity. The C5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[7][8] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position. This is a critical step in the synthesis of many kinase inhibitors, where this position often interacts with the hinge region of the enzyme's ATP-binding pocket.[9][10]

Generalized Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronic ester (1.1-1.5 equivalents).[8][11]

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate, are added.[7][8]

-

Reaction Conditions: The reaction mixture is heated, often under an inert atmosphere, for a period ranging from a few hours to overnight.[8] Microwave irradiation can also be employed to accelerate the reaction.[7]

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds.[12] This reaction is invaluable for installing amine functionalities, which are prevalent in pharmaceuticals due to their ability to form key hydrogen bonds and salt bridges with biological targets. Starting with this compound, a diverse array of primary and secondary amines can be coupled to the 5-position.

Generalized Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, the this compound, the desired amine (1.2-1.5 equivalents), a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide) are combined in a dry, degassed solvent like toluene or dioxane.[13][14][15]

-

Reaction Conditions: The reaction mixture is heated, typically between 80-110 °C, until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is cooled, quenched, and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted. The combined organic extracts are washed, dried, and concentrated. The residue is purified by flash chromatography to yield the desired 5-amino-7-azaindole derivative.

Case Study: A Key Intermediate in Vemurafenib Synthesis

The significance of this compound is perhaps best illustrated by its role in the synthesis of Vemurafenib (Zelboraf®), an FDA-approved inhibitor of the BRAF V600E mutated kinase for the treatment of metastatic melanoma.[2][16]

While the exact industrial synthesis of Vemurafenib may vary, published routes often involve intermediates derived from 5-bromo-7-azaindole.[5][17] A plausible synthetic disconnection of Vemurafenib highlights the importance of a 7-azaindole core functionalized at the 5-position. The core structure is typically assembled through a key coupling reaction, often a Suzuki or a related palladium-catalyzed process, where a 5-bromo-7-azaindole derivative is a critical starting material.[18] The subsequent elaboration of other functional groups, such as the amide linkage, completes the synthesis.

Caption: Retrosynthetic analysis highlighting the role of a 5-bromo-7-azaindole intermediate in Vemurafenib synthesis.

Conclusion

This compound stands out as a strategically vital building block in the synthesis of complex, biologically active molecules. Its pre-functionalized and orthogonally reactive sites provide a robust platform for the application of powerful synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this intermediate is paramount for the efficient and successful construction of novel 7-azaindole-based therapeutic agents. The continued exploration of new reactions and applications for this versatile starting material will undoubtedly fuel further innovation in medicinal chemistry.

References

-

Boga, M., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

-

Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

-

D'Andrea, M. A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bollini, S., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

van der Wildt, B., et al. (2016). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health. Available at: [Link]

- Google Patents (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.

-

Weissleder, R., et al. (2016). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PubMed Central. Available at: [Link]

-

Weissleder, R., et al. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]

-

Ferreira, R. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]

-

European Patent Office (2010). EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available at: [Link].

-

Patsnap (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link].

- Google Patents (2016). CN105461718A - Synthesis process of 5-bromo-7-azaindole.

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Degutis, M., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Available at: [Link]

-

Tron, G. C., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

- Google Patents (2015). CN104387384A - Synthetic process of 5-bromo-7-azaindole.

-

Oldenhuis, N. J., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

-

Patrick, M. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]

-

Reddy, K. R., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Andrade, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. Available at: [Link]

-

ResearchGate (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... Retrieved from [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

- Google Patents (2021). CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

-

Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

-

Henderson, J. A., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

Sources

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1408074-64-5) for sale [vulcanchem.com]

- 4. CN105461718A - Synthesis process of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 18. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Characterization of Methyl 5-bromo-7-azaindole-6-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of Methyl 5-bromo-7-azaindole-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in numerous biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1] This document details a proposed synthetic pathway, thorough characterization methodologies, and the scientific rationale underpinning the compound's design and utility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, has garnered substantial attention in medicinal chemistry due to its unique physicochemical properties. The strategic placement of a nitrogen atom in the six-membered ring can enhance solubility, modulate pKa, and provide an additional hydrogen bond acceptor site, thereby improving pharmacokinetic profiles and target engagement.[1] These characteristics have led to the successful development of several FDA-approved drugs containing the 7-azaindole moiety, such as the BRAF kinase inhibitor Vemurafenib.[2]

The subject of this guide, this compound (CAS 1408074-64-5), is a highly functionalized derivative poised for versatile chemical transformations. The presence of a bromine atom at the C5 position offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Concurrently, the methyl ester at the C6 position provides a site for amide bond formation or further derivatization. This strategic arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures in the pursuit of novel therapeutics.

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is not extensively published, a robust and logical synthetic route can be proposed based on established methodologies for analogous 7-azaindole derivatives. The following multi-step synthesis is designed for efficiency and adaptability in a standard laboratory setting.

Synthetic Strategy Overview

The proposed pathway commences with the commercially available 7-azaindole and proceeds through a regioselective bromination, followed by functionalization of the pyridine ring to introduce the carboxylate group. This strategy prioritizes the early introduction of the bromine atom to a relatively activated ring system before the introduction of an electron-withdrawing ester group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-7-azaindole

This initial step involves the selective bromination of the 7-azaindole core at the C5 position. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring.

-

Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting material. The reaction is typically performed at room temperature to ensure regioselectivity and prevent over-bromination.

-

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-7-azaindole as a solid.[3][4]

-

Step 2: Synthesis of this compound

This step involves a directed ortho-metalation followed by quenching with an electrophile to install the methyl ester at the C6 position.

-

Rationale: The nitrogen atom of the pyridine ring can direct metalation to the adjacent C6 position. A strong base like n-butyllithium (n-BuLi) is required to deprotonate the C-H bond at this position at low temperatures. The resulting lithiated intermediate is then quenched with methyl chloroformate to introduce the methyl carboxylate group. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this organometallic reaction, and a low temperature (-78 °C) is crucial to prevent side reactions and ensure kinetic control.

-

Procedure:

-

Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

-

Add methyl chloroformate (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known properties of similar molecules.

Physicochemical Properties

| Property | Predicted Value/Description | Source |

| CAS Number | 1408074-64-5 | |

| Molecular Formula | C₉H₇BrN₂O₂ | [5] |

| Molecular Weight | 255.07 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO, Chloroform, Methanol | [5] |

| Melting Point | Not available | |

| Purity | >97% (typical for commercial samples) |

Predicted Spectroscopic Data

The following spectroscopic characteristics are anticipated for this compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Rationale: The spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, the methyl ester protons, and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and ester groups.

-

Predicted Peaks:

-

δ ~11.8-12.2 ppm (s, 1H, N-H)

-

δ ~8.5-8.7 ppm (s, 1H, Ar-H at C4)

-

δ ~7.6-7.8 ppm (d, 1H, Ar-H at C2)

-

δ ~6.5-6.7 ppm (d, 1H, Ar-H at C3)

-

δ ~3.9-4.1 ppm (s, 3H, OCH₃)

-

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Rationale: The carbon spectrum will reveal the carbonyl carbon of the ester, the methyl carbon, and the carbons of the heterocyclic core.

-

Predicted Peaks:

-

δ ~165 ppm (C=O)

-

δ ~148-152 ppm (Aromatic C)

-

δ ~140-145 ppm (Aromatic C)

-

δ ~125-130 ppm (Aromatic C)

-

δ ~115-120 ppm (Aromatic C)

-

δ ~100-105 ppm (Aromatic C)

-

δ ~95-100 ppm (Aromatic C)

-

δ ~52-54 ppm (OCH₃)

-

-

-

Mass Spectrometry (ESI+):

-

Rationale: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Predicted m/z: 255/257 [M+H]⁺

-

-

Infrared (IR) Spectroscopy:

-

Rationale: Key functional groups will give rise to characteristic absorption bands.

-

Predicted Bands (cm⁻¹):

-

3200-3400 (N-H stretch)

-

~1720 (C=O stretch of ester)

-

1600-1450 (C=C and C=N aromatic stretches)

-

~1250 (C-O stretch)

-

-

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of libraries of compounds for high-throughput screening. Its primary application lies in the development of kinase inhibitors. The 7-azaindole core can act as a hinge-binding motif, mimicking the adenine region of ATP.

Caption: Role of the title compound in generating diverse chemical libraries.

The bromine at C5 can be readily substituted with various aryl or heteroaryl groups via Suzuki or Stille coupling to explore the solvent-exposed region of the kinase active site. The methyl ester at C6 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, probing another vector space. This dual functionalization allows for the rapid generation of a library of analogues to optimize potency, selectivity, and ADME properties.[6][7]

Conclusion

This compound represents a strategically important and highly versatile building block for contemporary drug discovery. While detailed synthetic procedures are not widely available in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established organometallic and heterocyclic chemistry. Its well-defined functional handles allow for systematic and diverse modifications, making it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the field of oncology. The predictive spectroscopic data provided herein serves as a benchmark for researchers synthesizing this compound.

References

- 1. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]

- 2. 5-Bromo-7-azaindole(183208-35-7) 1H NMR [m.chemicalbook.com]

- 3. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, primarily due to its ability to act as a bioisostere of indole. This structural similarity allows it to mimic the natural indole scaffold found in many biologically active molecules, while the introduction of a nitrogen atom in the six-membered ring offers unique opportunities for modulating physicochemical properties such as solubility, pKa, and hydrogen bonding capacity.[1][2] These modifications can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.

Methyl 5-bromo-7-azaindole-6-carboxylate, the subject of this guide, is a highly functionalized derivative of this important scaffold. The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 6-position makes it a versatile and valuable intermediate in the synthesis of complex pharmaceutical agents. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the ester group can be further modified or may participate in key binding interactions with biological targets.

The 7-azaindole core, particularly when substituted, is a cornerstone in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole moiety has been shown to be an excellent "hinge-binder," forming crucial hydrogen bonds with the ATP-binding site of many kinases.[1] A prominent example is Vemurafenib, a potent BRAF kinase inhibitor approved for the treatment of melanoma, which features a 7-azaindole core.[4][5]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its key properties can be inferred from supplier specifications and analysis of its structural features.

| Property | Expected Value/Description |

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Solubility | Likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol. |

| Stability | Stable under standard laboratory conditions. |

| Spectroscopic Data | ¹H NMR: Expected to show distinct signals for the methyl ester protons, the pyrrole NH proton, and the aromatic protons on the bicyclic ring system. ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the methyl group, and the carbons of the aromatic and heterocyclic rings are anticipated. Mass Spectrometry: The molecular ion peak should exhibit a characteristic isotopic pattern for bromine (m/z 255/257). IR Spectroscopy: Characteristic absorption bands for C=O stretching (ester), N-H stretching (pyrrole), and aromatic C-H and C=C vibrations are expected. |

Synthesis of this compound: A Plausible Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Bromination of 7-Azaindole to 5-Bromo-7-azaindole

-

Rationale: Direct bromination of 7-azaindole is a common method to introduce a bromine atom at the 5-position, which is electronically favored.

-

Protocol:

-

Dissolve 7-azaindole in a suitable solvent such as dioxane or acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-bromo-7-azaindole.[6]

-

Step 2: N-Protection of 5-Bromo-7-azaindole

-

Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions and to facilitate the subsequent directed ortho-metalation. A triisopropylsilyl (TIPS) group is often used for its steric bulk and ease of removal.

-

Protocol:

-

Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 5-bromo-7-azaindole in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Cool the reaction to 0 °C and add triisopropylsilyl chloride (TIPSCl) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to afford 1-(triisopropylsilyl)-5-bromo-7-azaindole.[7]

-

Step 3: Directed ortho-Metalation and Iodination

-

Rationale: The TIPS-protected nitrogen directs lithiation to the C6 position. The resulting organolithium species is then quenched with an electrophile, in this case, iodine, to install the iodo group at the desired position.

-

Protocol:

-

Dissolve 1-(triisopropylsilyl)-5-bromo-7-azaindole in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA) in THF dropwise and stir at -78 °C for 1-2 hours.

-

Add a solution of iodine in anhydrous THF dropwise at -78 °C.

-

Stir at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 1-(triisopropylsilyl)-5-bromo-6-iodo-7-azaindole.

-

Step 4: Palladium-Catalyzed Carbonylation

-

Rationale: The iodo group at the 6-position is more reactive towards palladium-catalyzed cross-coupling reactions than the bromo group at the 5-position. This allows for selective carbonylation to introduce the methyl ester.

-

Protocol:

-

In a pressure vessel, combine 1-(triisopropylsilyl)-5-bromo-6-iodo-7-azaindole, palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).

-

Add anhydrous methanol as the solvent and a base such as triethylamine.

-

Purge the vessel with carbon monoxide gas and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture with stirring for several hours until the starting material is consumed (monitored by LC-MS).

-

Cool the reaction to room temperature and carefully vent the carbon monoxide.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield Methyl 1-(triisopropylsilyl)-5-bromo-7-azaindole-6-carboxylate.

-

Step 5: Deprotection of the Silyl Group

-

Rationale: The final step involves the removal of the TIPS protecting group to yield the target compound. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.

-

Protocol:

-

Dissolve Methyl 1-(triisopropylsilyl)-5-bromo-7-azaindole-6-carboxylate in THF.

-

Add a solution of TBAF (1M in THF) at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product, this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer and other diseases.[8]

Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.

The bromine atom at the 5-position is particularly amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and other functional groups, which are often crucial for achieving high potency and selectivity for the target kinase.[1][9]

The methyl ester at the 6-position can also be readily transformed. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These amide functionalities can provide additional hydrogen bonding interactions within the kinase active site, further enhancing binding affinity.

The overall substitution pattern of this compound makes it an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents at the 5- and 6-positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.

Conclusion

References

-

Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Retrieved from [Link]

-

Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link]

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.

-

EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.

- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.

-

ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

- Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

-

PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved from [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 5. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]

- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate: Structure, Synthesis, and Analysis

Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromo-7-azaindole-6-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds, particularly as kinase inhibitors.[1][2] This document details the molecule's structural features, physicochemical properties, a proposed synthetic pathway, and a suite of robust analytical methodologies for its characterization and quality control. The protocols and insights are designed for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern medicinal chemistry. Its structural similarity to indole and purine allows it to function as a bioisostere, modulating physicochemical properties such as solubility, pKa, and lipophilicity, which can lead to improved drug-like characteristics and target binding affinity.[1][2] This scaffold is present in a plethora of biologically active molecules, most notably targeting a wide variety of protein kinases.[1]